

H-Tyr-OMe.HCl: A Comprehensive Physicochemical Profile

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Compound of Interest		
Compound Name:	H-Tyr-OMe.HCl	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of L-Tyrosine methyl ester hydrochloride (**H-Tyr-OMe.HCI**), a key derivative of the amino acid L-tyrosine. This compound serves as a crucial building block in peptide synthesis and is utilized in various areas of biochemical and pharmaceutical research. Understanding its fundamental properties is essential for its effective application in drug design, development, and formulation.

Core Physicochemical Data

The following tables summarize the key quantitative data for **H-Tyr-OMe.HCI**, providing a consolidated reference for its physical and chemical characteristics.

Table 1: Chemical Identity and Physical Properties



Property	Value	Reference(s)
Chemical Name	L-Tyrosine methyl ester hydrochloride	[1][2]
Synonyms	H-Tyr-OMe.HCl, Methyl L- tyrosinate hydrochloride	[1][2]
CAS Number	3417-91-2	[1][2]
Molecular Formula	C10H14CINO3	[2][3]
Molecular Weight	231.68 g/mol	[2][3]
Appearance	White to off-white crystalline powder	[1][3]
Melting Point	Approximately 190 °C	[4]
Optical Rotation	$[\alpha]^{20}$ _D = +73 ± 2° (c=3 in Pyridine)	[1]

Table 2: Solubility Profile

Solvent	Solubility	Reference(s)
Dimethyl Sulfoxide (DMSO)	100 mg/mL (431.63 mM)	[3]
Water	Soluble (very faint turbidity noted in one source)	[5]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **H-Tyr-OMe.HCl** are outlined below. These protocols are based on standard laboratory practices for small organic molecules.

Melting Point Determination (Capillary Method)

The melting point of **H-Tyr-OMe.HCI** is determined using the capillary tube method with a digital melting point apparatus.[6][7]



Materials:

- H-Tyr-OMe.HCI, finely powdered
- Capillary tubes (sealed at one end)
- Digital melting point apparatus (e.g., Mel-Temp)
- Spatula

Procedure:

- A small amount of finely powdered H-Tyr-OMe.HCI is packed into a capillary tube to a height of 2-3 mm.[1]
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
- The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[6]
- The temperature at which the first drop of liquid appears is recorded as the onset of melting.
- The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The range between these two temperatures is reported as the melting point range.[7]

Solubility Determination (Shake-Flask Method)

The thermodynamic solubility of **H-Tyr-OMe.HCI** is determined using the equilibrium shake-flask method.[8][9]

Materials:

- H-Tyr-OMe.HCl
- Selected solvent (e.g., water, phosphate-buffered saline)



- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control
- Centrifuge
- HPLC system for analysis

Procedure:

- An excess amount of H-Tyr-OMe.HCl is added to a known volume of the solvent in a vial to create a saturated solution.[8]
- The vial is sealed and placed on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After shaking, the suspension is allowed to stand to permit the undissolved solid to settle.
- A sample of the supernatant is carefully withdrawn and centrifuged to remove any remaining suspended particles.
- The concentration of **H-Tyr-OMe.HCI** in the clear supernatant is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]

Spectroscopic Analysis

1. Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of H-Tyr-OMe.HCl is accurately weighed and dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.
- For quantitative NMR (qNMR), a known amount of an internal standard is added.[10]

Data Acquisition:

The ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz or higher).



- Key acquisition parameters include an appropriate number of scans for a good signal-tonoise ratio, a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the
 protons of interest for quantitative analysis, and a 90° pulse angle.[10]
- 2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of H-Tyr-OMe.HCl is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[11]
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[11]

Data Acquisition:

- A background spectrum of the empty sample compartment is recorded.
- The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.
- The infrared spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
- 3. Mass Spectrometry (MS)

Sample Preparation:

- A dilute solution of H-Tyr-OMe.HCI is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile/water mixture) to a concentration of approximately 10-100 μg/mL.[12]
- The solution is filtered if any particulate matter is present.

Data Acquisition:

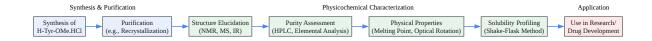
• The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.



- The mass spectrum is acquired in positive ion mode to observe the protonated molecular ion [M+H]+.
- For high-resolution mass spectrometry (HRMS), the instrument is calibrated with a known reference standard to ensure high mass accuracy.[13]

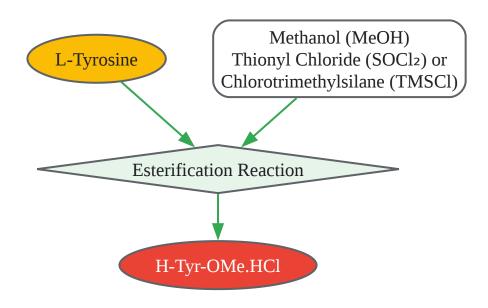
Visualized Workflows

The following diagrams illustrate typical workflows involving H-Tyr-OMe.HCI.



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Caption: Workflow for the characterization of **H-Tyr-OMe.HCI**.



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Caption: General synthesis workflow for **H-Tyr-OMe.HCI**.



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